molecular formula C19H19N3O2S B11173446 3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11173446
M. Wt: 353.4 g/mol
InChI Key: IHXYQYIZHKSZQI-UHFFFAOYSA-N
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Description

3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a butanoylamino group and a 4-methyl-1,3-benzothiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole derivative, followed by the introduction of the butanoylamino group. The final step involves the formation of the benzamide linkage.

    Preparation of 4-methyl-1,3-benzothiazole: This can be synthesized by the cyclization of 2-aminothiophenol with acetic acid under reflux conditions.

    Introduction of the butanoylamino group: This step involves the reaction of butanoyl chloride with an amine to form the butanoylamino derivative.

    Formation of the benzamide linkage: The final step involves the coupling of the butanoylamino derivative with the benzothiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzamide and benzothiazole moieties.

    Reduction: Reduced forms of the benzamide and benzothiazole moieties.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known for its ability to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-benzothiazolehydrazine: Another benzothiazole derivative with different functional groups.

    (4-methyl-1,3-benzothiazol-2-yl)urea: A compound with a urea linkage instead of a benzamide linkage.

Uniqueness

3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-(butanoylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H19N3O2S/c1-3-6-16(23)20-14-9-5-8-13(11-14)18(24)22-19-21-17-12(2)7-4-10-15(17)25-19/h4-5,7-11H,3,6H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

IHXYQYIZHKSZQI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C

Origin of Product

United States

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